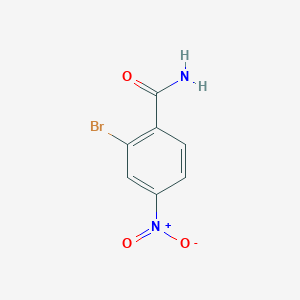

2-Bromo-4-nitrobenzamide

Description

2-Bromo-4-nitrobenzamide (molecular formula: C₇H₅BrN₂O₃) is a benzamide derivative featuring bromo and nitro substituents at the 2- and 4-positions of the aromatic ring. This compound is synthesized via nucleophilic substitution or condensation reactions. For example, describes its preparation starting from 2-bromo-4-nitrobenzonitrile, yielding a colorless solid with a 32% isolated yield after column chromatography .

Properties

IUPAC Name |

2-bromo-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLLWRXPDJKYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrobenzamide typically involves the bromination of 4-nitrobenzamide. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.

Major Products:

Substitution: Products depend on the nucleophile used, resulting in compounds like 2-amino-4-nitrobenzamide.

Reduction: The major product is 2-Bromo-4-aminobenzamide.

Scientific Research Applications

2-Bromo-4-nitrobenzamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Effects

Table 1: Substituent Comparison

Key Findings :

- Electronic Effects: The nitro group in this compound induces a pronounced electron-withdrawing effect, stabilizing negative charges and altering reactivity compared to analogs like 4MNB, where the methoxy group donates electrons .

- Steric and Crystallographic Differences : 4-Bromo-N-(2-nitrophenyl)benzamide crystallizes with two molecules (A and B) per asymmetric unit, exhibiting dihedral angles of 47.5° and 43.1° between aromatic rings, which contrasts with the planar conformation of this compound .

Key Findings :

- Yield Optimization : The lower yield of this compound (32%) compared to other benzamides may reflect competing reaction pathways, such as the formation of (Z)-2-Bromo-N′-hydroxy-4-nitrobenzimidamide (55% yield in the same reaction) .

- Solvent Influence: Acetonitrile (used in ) promotes efficient condensation, while methanol () may favor hydrolysis or side reactions.

Physicochemical and Spectroscopic Properties

NMR Data :

Solubility : The methoxy group in 4MNB improves solubility in polar aprotic solvents compared to this compound .

Biological Activity

2-Bromo-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a nitro group attached to a benzamide structure. These substituents influence its reactivity and biological properties. The presence of the nitro group is particularly significant as it can undergo bioreduction, leading to reactive intermediates that may interact with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have highlighted its efficacy against gram-positive bacteria, which is crucial for developing new antibiotics in an era of increasing resistance to existing drugs.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Mechanistically, it may act by inducing apoptosis or cell cycle arrest in these cells. The nitro group is believed to play a role in this activity by generating reactive oxygen species (ROS) upon reduction, which can lead to cellular stress and death.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It has the potential to interact with cellular receptors, influencing signaling pathways that regulate cell survival and proliferation.

- Generation of Reactive Species : The reduction of the nitro group can produce reactive intermediates that damage cellular components, leading to apoptosis.

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound involved screening against various bacterial strains. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has varying degrees of effectiveness against different bacteria, with Staphylococcus aureus being the most susceptible.

Case Study: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS generation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

These results highlight the potential of this compound as a lead compound for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.